N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}-2-thiophenecarbohydrazide
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Overview
Description
“N’-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}-2-thiophenecarbohydrazide” is a chemical compound with the molecular formula C18H20FN3O2S and a molecular weight of 361.44 . It is used for pharmaceutical testing .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, weren’t available in the search results .Scientific Research Applications
Anti-Alzheimer's Agents
A series of N-benzylated derivatives, including those related to the mentioned compound, were synthesized and evaluated for potential anti-Alzheimer's activity. These derivatives were designed based on the lead compound donepezil, a prominent drug for managing Alzheimer's disease. Structural modifications and comprehensive in-vivo and in-vitro evaluations revealed that certain derivatives, like 3-(4-(4-fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one, demonstrated excellent anti-Alzheimer's profiles, with promising results compared to donepezil (Gupta et al., 2020).
Glycosyl Donor in Carbohydrate Chemistry
The 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, a derivative in the same chemical family, was synthesized and evaluated for protecting hydroxyl groups in carbohydrate chemistry. This derivative demonstrated high yields and stability under specific conditions, showcasing its potential application in synthesizing complex carbohydrates for research and therapeutic purposes (Spjut, Qian, & Elofsson, 2010).
Investigation of Human Metabolites
Derivatives related to the mentioned compound were studied for their role as metabolites of novel inhibitors, particularly in exploring the If channel of the heart. This research provides crucial insights into the metabolic pathways and potential implications of these compounds in treating conditions like stable angina and atrial fibrillation (Umehara et al., 2009).
Radiosynthesis for Medical Imaging
The radiosynthesis of compounds closely related to the one mentioned was explored for in vivo imaging of specific receptor systems by positron emission tomography. Although not directly linked to N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}-2-thiophenecarbohydrazide, these studies show the potential use of similar compounds in medical diagnostics and research (Labas et al., 2009).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N'-(thiophene-2-carbonyl)piperidine-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2S/c19-15-4-1-3-13(11-15)12-22-8-6-14(7-9-22)17(23)20-21-18(24)16-5-2-10-25-16/h1-5,10-11,14H,6-9,12H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYKXIZNTZGGTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NNC(=O)C2=CC=CS2)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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